3-(Naphthalen-1-ylmethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Historical Context and Discovery Timeline
The synthesis of 3-(Naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine was first reported in 2008, with PubChem assigning it the identifier CID 24864307. Its development followed earlier work on pyrazolo[3,4-d]pyrimidine derivatives, such as the 2003 discovery of 1-naphthylmethyl-PP1 (NM-PP1), a kinase inhibitor featuring a structurally analogous naphthalene substituent. The compound’s creation involved optimizing nucleophilic substitution protocols, as evidenced by the synthesis of related chloromethyl derivatives through reactions between 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and methylamine. Modifications to its structure, including the introduction of the naphthalenylmethyl group, aimed to enhance binding affinity to enzymatic targets, a strategy validated in kinase inhibition studies.
Significance in Heterocyclic Chemistry Research
As a fused bicyclic system, the pyrazolo[3,4-d]pyrimidine core of this compound exemplifies the structural diversity achievable through heterocyclic synthesis. The naphthalenylmethyl substituent at position 3 introduces steric bulk and π-π stacking capabilities, which are critical for interactions with hydrophobic binding pockets in enzymes. This structural feature distinguishes it from simpler pyrazolo-pyrimidine derivatives, such as those bearing methyl or aryl groups. Researchers have exploited these properties to develop compounds with enhanced pharmacokinetic profiles, as demonstrated by analogs exhibiting improved blood-brain barrier penetration in murine models. The compound’s molecular formula (C₁₇H₁₄N₅) and weight (275.31 g/mol) further underscore its compact yet functionally versatile nature, making it a valuable template for drug discovery.
Position Within Pyrazolo-Pyrimidine Derivative Classifications
This compound belongs to the 4-aminopyrazolo[3,4-d]pyrimidine subclass, characterized by an exocyclic amine at position 4 of the pyrimidine ring. Its classification is further refined by the presence of a naphthalenylmethyl group at position 3, a substitution pattern shared with pharmacologically active analogs like NM-PP1 and MMV688469. Compared to derivatives with smaller substituents, such as 1-tert-butyl-3-(p-methylphenyl) variants, the naphthalenylmethyl group enhances hydrophobic interactions, as evidenced by IC₅₀ values in the nanomolar range against targets like CDK2/cyclin A2. Structural analyses confirm that such modifications preserve the planar geometry required for ATP-binding pocket recognition while introducing steric complementarity to gatekeeper residues in kinases. These attributes position the compound as a bridge between first-generation pyrazolo-pyrimidines and advanced analogs with tailored biological activities.
Properties
CAS No. |
476371-69-4 |
|---|---|
Molecular Formula |
C16H13N5 |
Molecular Weight |
275.31 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H13N5/c17-15-14-13(20-21-16(14)19-9-18-15)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H3,17,18,19,20,21) |
InChI Key |
XVJQXQFJIYFSEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=C4C(=NC=NC4=NN3)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of 3-Halogenated Pyrazolo[3,4-d]pyrimidin-4-amine Precursors
The primary route involves alkylation of a 3-halogenated (commonly 3-iodo or 3-chloro) pyrazolo[3,4-d]pyrimidin-4-amine intermediate with naphthalen-1-ylmethyl halides or related electrophiles. This step forms the C3–C(sp3) bond attaching the naphthalen-1-ylmethyl substituent.
- Typical reaction conditions use cesium carbonate or potassium carbonate as a base.
- Solvents such as N,N-dimethylformamide (DMF) , N-methylpyrrolidinone (NMP) , or N,N-dimethylacetamide (DMA) are employed.
- Reaction temperatures range from 70°C to 100°C.
- The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions.
- Reaction times typically span 10 to 16 hours.
For example, cesium carbonate-mediated alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with naphthalen-1-ylmethyl halide in DMF at 80°C for 16 hours yields the desired product after purification.
Use of Protecting Groups and Subsequent Deprotection
In some synthetic routes, the amino group at the 4-position or other reactive sites are protected (e.g., Boc protection) to enhance selectivity during alkylation. After alkylation, deprotection steps are carried out to regenerate the free amine.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine + naphthalen-1-ylmethyl bromide, Cs2CO3 | DMF | 80°C | 16 h | 60-70 | Inert atmosphere; alkylation at C3 position |
| 2 | Boc protection of amino group (if applicable) | Various | Room temp | 2-4 h | Quantitative | Protecting amino group to prevent side reactions |
| 3 | Deprotection (e.g., acid treatment) | Acidic medium | Room temp | 1-3 h | Quantitative | Regenerates free amine at 4-position |
These conditions are adapted from related pyrazolo[3,4-d]pyrimidine alkylation protocols and optimized for the naphthalen-1-ylmethyl substituent.
Alternative Synthetic Approaches
Mitsunobu Reaction for Alkylation
The Mitsunobu reaction has been applied for alkylation of pyrazolo[3,4-d]pyrimidin-4-amine derivatives using alcohol precursors of the naphthalen-1-ylmethyl group in the presence of diisopropyl azodicarboxylate and triethylphosphine in tetrahydrofuran at low temperatures (5–10°C), followed by stirring at room temperature for 12 hours. This method offers stereoselectivity and mild conditions but is less common for this compound.
Analytical and Purification Methods
- Purification is typically performed by flash column chromatography using dichloromethane/ethyl acetate mixtures.
- Characterization includes LC-MS (MS2 fragmentation), NMR spectroscopy (1H and 13C), and sometimes X-ray crystallography for structural confirmation.
- Mass spectrometry confirms the molecular ion peak around m/z 275.3 [M+H]+ for the target compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation with Halides | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine + naphthalen-1-ylmethyl bromide + Cs2CO3 | DMF, 80°C, 16 h, inert atmosphere | High yield, straightforward | Requires halogenated precursor |
| Mitsunobu Reaction | Alcohol precursor + diisopropyl azodicarboxylate + triethylphosphine | THF, 5–10°C to RT, 12 h | Mild conditions, stereoselective | More steps, sensitive reagents |
| Suzuki-Miyaura Coupling | Halogenated pyrazolo[3,4-d]pyrimidine + boronic acid | Pd catalyst, base, organic solvent | Versatile for aryl substituents | Less suitable for alkyl groups |
Research Findings and Optimization Notes
- The alkylation step is sensitive to base strength and solvent polarity; cesium carbonate in DMF or NMP provides optimal conversion.
- The reaction temperature must be controlled to avoid decomposition of sensitive pyrazolo[3,4-d]pyrimidine cores.
- Protecting groups on the amino functionality improve selectivity and yield during alkylation.
- Purification by flash chromatography is essential to separate regioisomers and side products.
- Analytical data confirm the regioselective substitution at the N1 position of the pyrazolo ring and the presence of the naphthalen-1-ylmethyl substituent.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines or carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, bases, acids, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-(Naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and as a potential therapeutic agent due to its bioactive properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Substituent Variations at the 1-Position
- 1NM-PP1 (1-(tert-butyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine): Structural Difference: A bulky tert-butyl group replaces the hydrogen at the 1-position. Functional Impact: The tert-butyl group enhances metabolic stability and selectivity for engineered kinase domains (e.g., IRE1[I642G]). This compound is widely used in research to study endoplasmic reticulum stress pathways . Application: Regulates Xbp-1 mRNA splicing in mammalian cells at low concentrations (nanomolar range) .
PP2 (3-(4-chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) :
- Structural Difference : 1-position tert-butyl and 3-position 4-chlorophenyl.
- Functional Impact : Potent Src family kinase (SFK) inhibitor (IC₅₀ ~1 μM). Demonstrates CNS-penetrant properties, suppressing cortical spreading depression (CSD) in vivo .
- Application : Used to study SFK-dependent signaling in neurological disorders .
Substituent Variations at the 3-Position
- 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives: Structural Difference: A phenylethynyl group replaces the naphthalen-1-ylmethyl group. Functional Impact: Compounds 36 and 37 (with para-dimethoxy or dimethylamino groups) exhibit IC₅₀ values of 9.8 nM and 10.2 nM, respectively, against Src kinase. The ethynyl linker enhances rigidity, improving ATP-binding site interactions . Application: Promising candidates for triple-negative breast cancer (TNBC) therapy .
3-(6-Ethoxynaphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives :
Hybrid and Bicyclic Derivatives
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: Structural Difference: Fused thienopyrimidine ring at the 1-position. Functional Impact: Enhanced π-π stacking interactions due to the planar thienopyrimidine system. Exhibits antiproliferative activity in cancer cell lines .
Key Data Tables
Table 1: Comparative Activity of Selected Pyrazolopyrimidine Derivatives
Table 2: Structural and Physicochemical Comparisons
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility | Key Structural Feature |
|---|---|---|---|---|
| 3-(Naphthalen-1-ylmethyl)-1H-... | 300.35 | 3.8 | Low (DMSO-soluble) | Naphthalene hydrophobicity |
| 1NM-PP1 | 358.45 | 4.2 | Moderate | tert-butyl enhances stability |
| Compound 36 | 350.40 | 3.5 | Moderate | Ethynyl linker improves rigidity |
| PP2 | 343.83 | 4.0 | Low | Chlorophenyl enhances selectivity |
Research Findings and Implications
- Kinase Selectivity : The naphthalen-1-ylmethyl group in the target compound confers distinct hydrophobic interactions compared to smaller aryl groups (e.g., phenyl or chlorophenyl). This may reduce off-target effects but limit solubility .
- Therapeutic Potential: Derivatives with ethoxynaphthalene (e.g., 17p) or phenylethynyl groups (e.g., compound 36) show promise in malaria and TNBC, respectively, highlighting the scaffold’s versatility .
- Synthetic Flexibility: Suzuki coupling and Mitsunobu reactions enable modular synthesis, allowing rapid exploration of substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
